molecular formula C10H14FN B2930733 1-(4-Fluoro-2-methylphenyl)propan-2-amine CAS No. 910398-00-4

1-(4-Fluoro-2-methylphenyl)propan-2-amine

Cat. No.: B2930733
CAS No.: 910398-00-4
M. Wt: 167.227
InChI Key: SPUZCOUJPWSYHA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)propan-2-amine is an organic compound with the molecular formula C10H14FN. It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine typically involves the halogenation of amphetamines and methcathinones. One common method is the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-2-methylbenzaldehyde, while reduction can produce 1-(4-fluoro-2-methylphenyl)propan-1-ol .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as a ligand, binding to these receptors and modulating their activity. The specific pathways involved can vary depending on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and modulate its interaction with biological targets .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUZCOUJPWSYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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